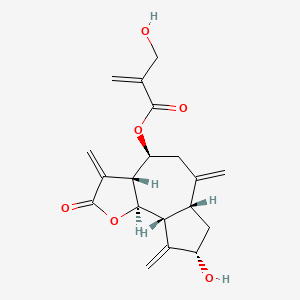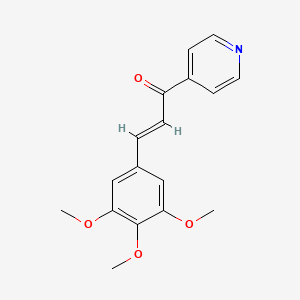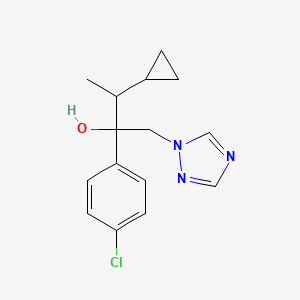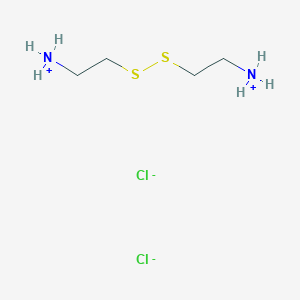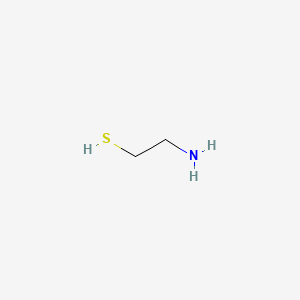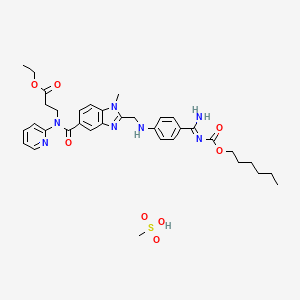
Dabigatran etexilate methanesulfonate
Overview
Description
Dabigatran etexilate methanesulfonate is an anticoagulant used for the prevention of venous thromboembolic events or stroke in patients with recent elective hip or knee replacement surgery and atrial fibrillation . It is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran .
Synthesis Analysis
The synthesis of Dabigatran etexilate methanesulfonate involves a novel synthon, n-hexyl-4-nitrophenyl carbonate, which substantially eliminates the formation of potential impurities . The Pinner reaction is used to prepare a key and critical intermediate, amidine . Nucleophilic substitution of this intermediate with the novel synthon furnishes the dabigatran base, which is then converted to its mesylate salt using methane sulfonic acid .Molecular Structure Analysis
The molecular structure of Dabigatran etexilate methanesulfonate was investigated using X-ray crystallography with single crystals and powder techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dabigatran etexilate methanesulfonate include N-acylation, reduction under catalytic hydrogenation conditions, and nucleophilic substitution .Physical And Chemical Properties Analysis
Dabigatran etexilate methanesulfonate is a yellow-white to yellow powder . A saturated solution in pure water has a solubility of 1.8 mg/mL . It is freely soluble in methanol, slightly soluble in ethanol, and sparingly soluble in isopropanol .Scientific Research Applications
Stroke Prevention in Atrial Fibrillation
Dabigatran etexilate mesylate is used to prevent strokes in patients with atrial fibrillation not caused by heart valve issues. It reduces the risk of stroke by preventing blood clots from forming in the heart and traveling to the brain .
2. Treatment and Prevention of Deep Vein Thrombosis (DVT) This medication is also used to treat blood clots in the veins of the legs (DVT) and to reduce the risk of them occurring again. It works by inhibiting thrombin, which plays a key role in the coagulation cascade .
Pulmonary Embolism Management
Dabigatran etexilate mesylate treats and prevents pulmonary embolism, which is a condition where one or more arteries in the lungs become blocked by a blood clot .
Post-Surgical Anticoagulation
After certain surgeries, such as hip or knee replacement, there’s an increased risk of DVT. Dabigatran etexilate mesylate is used to prevent clot formation during this high-risk period .
Reduction of Recurrent Clots
Patients who have experienced clots previously are at a higher risk for future clots. Dabigatran etexilate mesylate helps reduce this risk by its anticoagulant properties .
Alternative to Warfarin Therapy
For patients requiring long-term anticoagulation, dabigatran provides an alternative to warfarin, as it does not require regular blood tests for INR monitoring due to its predictable effects .
Mechanism of Action
Target of Action
Dabigatran etexilate mesylate, also known as Dabigatran etexilate methanesulfonate, is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin (serine protease), which plays a central role in the coagulation cascade .
Mode of Action
Dabigatran and its acyl glucuronides are competitive, direct thrombin inhibitors . By inhibiting thrombin, dabigatran prevents the conversion of fibrinogen into fibrin, thereby impairing the clotting process and acting as an anticoagulant . This inhibition is both competitive and reversible .
Biochemical Pathways
The action of dabigatran affects the coagulation pathway. Thrombin enables the conversion of fibrinogen into fibrin during the coagulation process . By inhibiting thrombin, dabigatran prevents this conversion, thereby impairing the clotting process . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .
Pharmacokinetics
Dabigatran etexilate mesylate is rapidly absorbed and converted to its active form, dabigatran . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The molecular and cellular effects of dabigatran’s action primarily involve the prevention of blood clot formation. As a direct thrombin inhibitor, dabigatran prevents the conversion of fibrinogen into fibrin, thereby impairing the clotting process and acting as an anticoagulant . This results in a decreased risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation .
Action Environment
Environmental factors such as temperature and the presence of other drugs can influence the action, efficacy, and stability of dabigatran etexilate mesylate. For example, temperature is a key factor that can influence the nucleation of different polymorphs of the drug . Additionally, the concomitant use of P-gp inhibitors in patients with renal impairment is expected to increase exposure of dabigatran .
Safety and Hazards
Dabigatran etexilate methanesulfonate should be taken with a sufficient amount of water to facilitate delivery to the stomach . If retained in the esophagus, oesophageal ulcer or oesophagitis may occur . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Future Directions
Dabigatran etexilate methanesulfonate is a novel, oral reversible direct thrombin inhibitor in clinical development for the treatment and prevention of thromboembolic diseases . Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications following acute coronary syndromes .
properties
IUPAC Name |
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBXHPXHHOLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N7O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236248 | |
| Record name | Dabigatran etexilate mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dabigatran etexilate mesylate | |
CAS RN |
872728-81-9 | |
| Record name | Dabigatran etexilate mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872728-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dabigatran etexilate mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



